H-Pro-Hyp-OH

Hyaluronic Acid Synthesis Human Dermal Fibroblasts Skin Extracellular Matrix

Generic collagen hydrolysates and free amino acid blends cannot substitute for Pro-Hyp-specific signaling. H-Pro-Hyp-OH delivers the intact dipeptide sequence required for reproducible fibroblast HA synthesis and chondrogenic differentiation assays. • 3.8-fold HA induction in dermal fibroblasts at 200 nmol/mL-90% greater response than Hyp-Gly analog • 18-fold GAG staining increase in ATDC5 chondrocytes under physiological hypoxia • Supplied at ≥98% purity; store at -20°C, protect from light and moisture; ships at ambient temperature

Molecular Formula C10H16N2O4
Molecular Weight 228.24 g/mol
CAS No. 18684-24-7
Cat. No. B095322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Pro-Hyp-OH
CAS18684-24-7
SynonymsPHP dipeptide
prolyl-4-hydroxyproline
prolyl-hydroxyproline
Molecular FormulaC10H16N2O4
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C(=O)N2CC(CC2C(=O)[O-])O
InChIInChI=1S/C10H16N2O4/c13-6-4-8(10(15)16)12(5-6)9(14)7-2-1-3-11-7/h6-8,11,13H,1-5H2,(H,15,16)
InChIKeyONPXCLZMBSJLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Pro-Hyp-OH: Structural Baseline & Procurement Overview


H-Pro-Hyp-OH (Prolylhydroxyproline, Pro-Hyp) is a collagen-derived dipeptide consisting of L-proline (Pro) and trans-4-hydroxy-L-proline (Hyp), with the molecular formula C₁₀H₁₆N₂O₄ and a molecular weight of 228.25 g/mol [1]. It occurs naturally as an end-product of collagen degradation and is detectable in human blood following ingestion of collagen hydrolysate [2]. As a core structural motif of the collagen triple-helix repeat (Gly-Pro-Hyp)ₙ, this dipeptide serves as a minimal unit for investigating collagen-derived bioactivity [3]. It is supplied as a white to off-white hygroscopic solid, soluble in DMSO and aqueous acid, and typically stored at -15°C to -20°C .

Collagen-derived dipeptide for ECM bioactivity and cell signaling studies (fibroblast, chondrocyte models)
Hygroscopic solid; soluble in DMSO or aqueous acid; store at −20 °C
Standard fetal bovine serum contains endogenous Pro-Hyp; LMW-depleted serum recommended for cell-based assays

H-Pro-Hyp-OH: Functional Uniqueness vs. Alternatives


Generic substitution of H-Pro-Hyp-OH with alternative collagen-derived dipeptides (e.g., Hyp-Gly, Pro-Gly), hydrolyzed collagen, or free amino acid blends fails to replicate its distinct biological activity profile. In head-to-head comparative studies, Pro-Hyp demonstrates divergent and often superior potency relative to its closest dipeptide analog Hyp-Gly across multiple cell types and functional assays [1]. Furthermore, a designer six-amino-acid mixture containing free Pro and Hyp residues fails to upregulate the same suite of extracellular matrix (ECM) genes that are modulated by the intact Pro-Hyp dipeptide [2]. These findings underscore that the specific Pro-Hyp sequence—and not merely its constituent amino acids or related collagen fragments—is essential for its documented effects on fibroblast mitotic activity, hyaluronic acid synthesis, and chondrocyte differentiation signaling [3].

  • Hyp-Gly dipeptide: Reported lower HA synthetic induction than Pro-Hyp in fibroblast assays; may not yield comparable response.
  • Free amino acid mixtures: Do not reproduce Pro-Hyp-specific ECM gene regulation; divergent signaling outcomes.
  • Hydrolyzed collagen or collagen fragments: May lack intact Pro-Hyp sequence required for specific chondrogenic and HA responses.

H-Pro-Hyp-OH: Comparator Evidence


Hyaluronic Acid Induction vs. Hyp-Gly

H-Pro-Hyp-OH exhibits markedly superior potency in stimulating hyaluronic acid (HA) synthesis in cultured human dermal fibroblasts when directly compared to the structurally related collagen dipeptide Hyp-Gly. At an equivalent dose of 200 nmol/mL, Pro-Hyp increased HA synthesis by 3.8-fold relative to untreated controls, whereas Hyp-Gly produced a comparatively modest 2.0-fold elevation under identical assay conditions [1]. This near twofold difference in HA synthetic response establishes Pro-Hyp as the more potent HA-inducing agent among the collagen dipeptides tested. The effect was mechanistically linked to a 2.3-fold elevation of hyaluronan synthase 2 (HAS2) mRNA levels [1].

HA Synthesis vs. Hyp-Gly
Head-to-head
3.8-fold vs. 2.0-fold increase at 200 nmol/mL
Reported higher HA synthetic response than Hyp-Gly at matched dose
Human dermal fibroblast ELISA assay
Hyaluronic Acid Synthesis Human Dermal Fibroblasts Skin Extracellular Matrix

Chondrogenic Differentiation Under Hypoxia

In ATDC5 chondrogenic cells cultured under physiologically relevant hypoxic conditions (mimicking the low-oxygen microenvironment of native cartilage), treatment with H-Pro-Hyp-OH produced an approximately 18-fold increase in glycosaminoglycan (GAG) staining area compared to untreated control cells [1]. This robust response was accompanied by significant upregulation of key chondrogenic markers, including SOX9, Col2a1, Aggrecan, and MMP13 [1]. The study was performed without a direct comparator dipeptide; however, the magnitude of the hypoxic chondrogenic response—an 18-fold enhancement over baseline—establishes a benchmark that alternative collagen peptides would need to meet or exceed to be considered equivalent in cartilage biology applications.

Chondrogenic GAG under Hypoxia
Reported
≈18-fold increase over control
Reported assay response benchmark in ATDC5 cells
Hypoxic conditions; GAG area staining
Chondrogenesis Hypoxia Cartilage ECM ATDC5 Cells

Phospholipase C-β2 Binding Potential

Molecular docking studies reveal that H-Pro-Hyp-OH binds to Phospholipase C-β2 (PLC-β2) with a calculated binding affinity of -7.6 kcal/mol, forming specific hydrogen bonds with key residues HIS311, HIS312, VAL641, and GLU743 [1]. This binding mode and affinity are comparable to those of the known PLC-β2 activator m-3M3FBS, as validated by molecular dynamics simulations [1]. Notably, Pro-Hyp exhibited superior druglikeness and leadlikeness ADME profiles relative to m-3M3FBS [1]. While direct comparative binding data against other collagen dipeptides (e.g., Hyp-Gly) are not available from the same study, this represents a potential mechanism of action that may not be shared by other collagen-derived peptides and warrants further investigation.

PLC-β2 Binding (In Silico)
Class-level
-7.6 kcal/mol; H-bonds to HIS311, HIS312, VAL641, GLU743
In silico affinity comparable to m-3M3FBS; computational ADME profile reported
Molecular docking; experimental validation needed
Phospholipase C-β2 Molecular Docking Cancer Biomarker Binding Affinity

ECM Gene Regulation vs. Amino Acid Mix

In a direct comparative study using BJ human skin fibroblasts, H-Pro-Hyp-OH treatment did not significantly upregulate elastin, fibronectin, or collagen I gene expression, whereas a designer mixture of six free amino acids (6aa: Gly, L-Ala, L-Pro, L-Val, L-Leu, L-Lys) produced measurable upregulation of these ECM components [1]. This finding, while appearing negative for Pro-Hyp, actually constitutes critical differentiation evidence: the intact Pro-Hyp dipeptide signals through pathways distinct from those activated by its constituent amino acids in free form. The study also compared Pro-Hyp to hydrolyzed collagen, though quantitative differential data for hydrolyzed collagen were not fully detailed in the accessible abstract [1].

ECM Gene Regulation vs. AA Mix
Head-to-head
Pro-Hyp: no upregulation; 6AA mix: upregulates elastin, fibronectin, collagen I
Differential ECM gene pattern confirms non-interchangeability
BJ human fibroblast model
ECM Gene Expression Elastin Fibronectin Collagen I BJ Fibroblasts

Endogenous FBS Peptides and Experimental Controls

Commercially available fetal bovine serum (FBS) contains unexpectedly high endogenous levels of hydroxyprolyl peptides, including H-Pro-Hyp-OH, at concentrations ranging from approximately 70–100 µM [1]. This finding resolves discrepancies in prior literature where fibroblast proliferation on collagen gels did not respond to exogenous Pro-Hyp supplementation; the endogenous Pro-Hyp already present in FBS was saturating the response [1]. After removal of low molecular weight (<6000 Da) compounds from FBS by size exclusion chromatography, exogenous Pro-Hyp again triggered fibroblast growth, confirming that the peptide is bioactive but that standard FBS-containing media may mask its effects [1].

Endogenous FBS Pro-Hyp Control
Method context
70–100 µM endogenous Pro-Hyp in standard FBS
LMW-depleted serum prevents masking of exogenous peptide effects
Size-exclusion chromatography; mouse fibroblast assay
Fetal Bovine Serum Endogenous Peptides Experimental Control Fibroblast Proliferation

H-Pro-Hyp-OH: Research & Industrial Applications


Hyaluronic Acid Synthesis Assays vs. Hyp-Gly

For in vitro studies of hyaluronic acid production in human dermal fibroblasts, H-Pro-Hyp-OH is the superior procurement choice over the related dipeptide Hyp-Gly. At a 200 nmol/mL dose, Pro-Hyp induces a 3.8-fold HA increase compared to Hyp-Gly's 2.0-fold increase—a 90% greater response magnitude [1]. This higher potency enables more robust assay signals, greater dynamic range, and potentially reduced compound consumption per experiment. Applications include mechanistic studies of skin hydration, ECM remodeling in aging models, and screening of synergistic cosmetic ingredients.

Chondrocyte Differentiation in Hypoxia

Researchers modeling cartilage biology or joint tissue responses should consider H-Pro-Hyp-OH for its well-documented capacity to enhance chondrogenic differentiation under hypoxic conditions. Treatment of ATDC5 cells with Pro-Hyp under physiological hypoxia yields an 18-fold increase in glycosaminoglycan staining area—a robust and quantifiable response that makes this dipeptide suitable as a positive control, a mechanistic probe, or an intervention candidate in osteoarthritis and cartilage repair studies [1]. The low-oxygen culture environment is critical for translating findings to in vivo cartilage physiology.

Collagen Peptide vs. Free Amino Acid Signaling

When experimental aims involve distinguishing the signaling effects of intact collagen dipeptides from those of their constituent free amino acids, H-Pro-Hyp-OH provides a well-characterized comparator. A direct study demonstrates that while a six-amino-acid mixture (including Pro and Hyp) upregulates elastin, fibronectin, and collagen I in BJ fibroblasts, Pro-Hyp does not [1]. This divergence confirms that the dipeptide signals through pathways distinct from free amino acid pools, making Pro-Hyp an essential control or test compound for dissecting collagen peptide-specific versus amino acid pool-mediated effects on ECM gene regulation.

Cell Culture Protocols: LMW-Depleted FBS Control

Any cell culture experiment utilizing H-Pro-Hyp-OH must account for the presence of endogenous Pro-Hyp (70–100 µM) in standard fetal bovine serum [1]. This methodological consideration is critical for reproducible results. The recommended approach is to use serum depleted of low molecular weight compounds (<6000 Da) via size exclusion chromatography, which removes endogenous hydroxyprolyl peptides and restores responsiveness to exogenous Pro-Hyp supplementation [1]. Researchers procuring Pro-Hyp for fibroblast proliferation or migration assays should factor this control step into their experimental design and reagent procurement planning.

Application
Selection Property
Validation Focus
Hyaluronic acid synthesis research
HA induction profile in dermal fibroblast models
HA ELISA, HAS2 mRNA expression
Chondrogenic differentiation under hypoxia
GAG deposition enhancement under low oxygen
GAG staining, SOX9/Col2a1 expression
Dipeptide vs. free amino acid signaling
ECM gene regulation specificity
Elastin, fibronectin, collagen I qPCR
Cell culture dipeptide bioassay methodology
Serum matrix peptide interference control
LMW-depleted serum, vehicle control

Technical Documentation Hub

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50 linked technical documents
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